2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c23-20-12-11-19(13-21(20)24)25-22(27)16-26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVXQJUVMVEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with dibenzylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the final product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Overview
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features dibenzylamino and dichlorophenyl groups attached to an acetamide backbone, making it a versatile building block for further chemical synthesis and biological investigations.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. Its structure allows for modifications that can lead to a variety of derivatives with potential applications in different fields of chemistry.
- Synthetic Routes : The synthesis typically involves the reaction of 3,4-dichloroaniline with dibenzylamine in the presence of acetic anhydride under controlled conditions (e.g., using dichloromethane or toluene as solvents and acid catalysts) at elevated temperatures.
Biology
- Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activities. Studies have focused on its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing. Preliminary studies show that derivatives may inhibit cancer cell proliferation, making them candidates for further development as therapeutic agents .
Medicine
- Therapeutic Agent Exploration : The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets involved in disease processes. Its structural features may allow it to modulate biological pathways relevant to various diseases.
- Kinase Inhibition : Similar compounds have been investigated as small molecule kinase inhibitors, which play crucial roles in cancer treatment. The exploration of kinase inhibition pathways could lead to novel treatments for cancers characterized by aberrant signaling pathways .
Industry
- Material Development : this compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Opioid Receptor-Active Analogs (U-Drugs)
Several N-substituted acetamides with 3,4-dichlorophenyl groups, such as U-47700 and U-50488H , are potent synthetic opioids. Key comparisons include:
- Structural Impact: The dibenzylamino group in the target compound introduces bulkier aromatic substituents compared to U-drugs’ aliphatic cyclohexyl moieties. This may reduce μ-opioid receptor (MOR) affinity due to steric hindrance but enhance κ-opioid receptor (KOR) selectivity .
- Receptor Binding : U-47700’s high MOR affinity (Ki = 11.1 nM) correlates with its analgesic potency, whereas U-50488H’s high MOR/KOR ratio (430) suggests KOR preference . The target compound’s dibenzyl group could alter binding kinetics by increasing hydrophobic interactions with receptor pockets.
Heterocyclic Substituted Analogs
Compounds with thiazole, benzothiazole, or triazole substituents demonstrate varied applications:
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structure: Thiazol-2-yl group replaces dibenzylamino.
- Synthesis: Carbodiimide-mediated coupling in dichloromethane .
Benzothiazole Derivatives (EP3348550A1)
- Example : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide.
- Key Data :
Sulfur-Containing Analogs
Compounds with sulfonyl or sulfanyl groups exhibit distinct binding profiles:
Pesticidal Acetamides ()
Chloroacetamides like alachlor and pretilachlor are herbicides with structural similarities:
| Compound | Structure Highlights | Application |
|---|---|---|
| Alachlor | Chloro + methoxymethyl groups | Pre-emergent herbicide |
| Target | Dibenzylamino + dichlorophenyl groups | Unknown |
- Comparison: The dichlorophenyl group in the target compound may confer pesticidal activity, but the dibenzylamino group’s bulk could limit soil mobility compared to alachlor’s simpler structure.
Biological Activity
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H20Cl2N2O
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In particular, it has been evaluated against various bacterial strains, including both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
The compound has shown a broad spectrum of activity, particularly against MRSA and other resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Cytotoxic Effects
In addition to its antimicrobial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it can inhibit the proliferation of various cancer cell types.
Table 2: Cytotoxicity of this compound
The IC50 values indicate that the compound exhibits moderate cytotoxicity, suggesting it may be a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the dibenzylamino group and the dichlorophenyl moiety appears to enhance its interaction with biological targets.
- Dibenzylamino Group : This moiety is believed to increase lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- Dichlorophenyl Moiety : The introduction of chlorine atoms is known to enhance antibacterial activity by increasing the electron-withdrawing capacity of the aromatic ring, thereby improving binding affinity to bacterial enzymes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of dibenzylamino compounds against resistant bacterial strains. The results indicated that modifications in the substituents significantly affected the antibacterial potency.
- Cytotoxicity Assessment : Another research focused on evaluating the anticancer potential of this compound against multiple cell lines. The study revealed that while it exhibited cytotoxic effects, it also displayed selectivity towards cancer cells over normal cells.
Q & A
Q. What are the standard synthetic routes for 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves amide bond formation between 3,4-dichloroaniline and a substituted acetyl chloride derivative. A common approach includes:
- Reacting 3,4-dichloroaniline with chloroacetyl chloride in dichloromethane at 0–5°C under basic conditions (e.g., NaOH) to form the acetamide backbone .
- Introducing dibenzylamino groups via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF) and catalysts like palladium on carbon for hydrogenation .
- Critical parameters include temperature control (to minimize side reactions), stoichiometric ratios, and inert atmospheres for moisture-sensitive steps.
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide formation | 3,4-dichloroaniline, chloroacetyl chloride, 0°C | 75–85 | ≥98% |
| Dibenzylamino addition | Dibenzylamine, DMF, Pd/C, H₂ | 60–70 | ≥95% |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., acetamide carbonyl at ~168–170 ppm, aromatic protons of dichlorophenyl at 6.8–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀Cl₂N₂O: 409.09) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity and stability of intermediates during synthesis?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates. For example:
- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) predict feasible routes for dibenzylamino group introduction, minimizing trial-and-error experimentation .
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) by calculating solvation free energies .
- Stability Analysis: Molecular dynamics (MD) simulations assess thermal degradation risks under synthetic conditions .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT assay) to confirm target-specific vs. off-target effects .
- Dose-Response Curves: Use Hill slope analysis to differentiate true bioactivity from assay artifacts (e.g., IC₅₀ values spanning 1–10 µM in conflicting studies) .
- Structural Analogs: Compare activity of this compound with derivatives (e.g., cyano or methoxy substitutions) to identify SAR trends .
Table 2: Comparative Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 2.1 ± 0.3 | |
| Antiproliferative (HeLa) | N/A | 8.5 ± 1.2 |
Q. How can interaction studies with biological macromolecules elucidate the compound’s mechanism of action?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., EGFR kinase domain) to resolve binding modes (e.g., hydrogen bonding with backbone amides) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to calculate dissociation constants (KD) .
- Molecular Docking: Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., T790M resistance mutation in EGFR) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability data under physiological conditions?
Methodological Answer:
- Solubility Profiling: Use shake-flask method (pH 1.2–7.4 buffers) vs. simulated intestinal fluid (FaSSIF/FeSSIF) to contextualize conflicting solubility reports (e.g., 0.1 mg/mL in water vs. 1.2 mg/mL in FaSSIF) .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
